2-Fluoro-6-formylbenzoic acid 2-Fluoro-6-formylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1289266-50-7
VCID: VC5810341
InChI: InChI=1S/C8H5FO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12)
SMILES: C1=CC(=C(C(=C1)F)C(=O)O)C=O
Molecular Formula: C8H5FO3
Molecular Weight: 168.123

2-Fluoro-6-formylbenzoic acid

CAS No.: 1289266-50-7

Cat. No.: VC5810341

Molecular Formula: C8H5FO3

Molecular Weight: 168.123

* For research use only. Not for human or veterinary use.

2-Fluoro-6-formylbenzoic acid - 1289266-50-7

Specification

CAS No. 1289266-50-7
Molecular Formula C8H5FO3
Molecular Weight 168.123
IUPAC Name 2-fluoro-6-formylbenzoic acid
Standard InChI InChI=1S/C8H5FO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12)
Standard InChI Key UUESLKYWZWGMBV-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)C(=O)O)C=O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Fluoro-6-formylbenzoic acid belongs to the class of ortho-substituted benzoic acids, where the fluorine atom and formyl group occupy adjacent positions on the benzene ring. The presence of both electron-withdrawing groups (fluorine and carboxylic acid) and an electron-donating formyl moiety creates a unique electronic environment that influences reactivity. The compound’s IUPAC name is 2-fluoro-6-formylbenzoic acid, and its SMILES notation is O=C(O)C1=C(F)C(=CC=C1)C=O\text{O=C(O)C1=C(F)C(=CC=C1)C=O}, reflecting the spatial arrangement of substituents .

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight168.12 g/mol
Purity≥95%
AppearanceOff-white to pale yellow powder
Storage Conditions4–8°C
Hazard StatementsH315, H319, H335
Precautionary StatementsP261, P305, P351, P338

The compound’s melting point and solubility data remain unspecified in available literature, though analogs like 2-fluorobenzoic acid exhibit moderate solubility in polar organic solvents such as dimethylformamide (DMF) and methanol .

Synthesis and Manufacturing

Optimization Challenges

The ortho-substitution pattern poses steric and electronic challenges. For example, competing reactions at the carboxylic acid group may require protective strategies, such as esterification, to prevent side reactions during formylation . Catalytic systems involving copper or cobalt acetates, as demonstrated in the oxidation of 2-fluorobenzaldehyde to 2-fluorobenzoic acid, could be adapted to enhance yield and selectivity .

Applications in Pharmaceutical Chemistry

Case Study: EGFR Inhibitor Analogs

In one documented pathway, 2-fluoro-6-methylbenzoic acid undergoes bromination at the methyl group, followed by nucleophilic substitution to install phthalimide moieties . By analogy, the formyl variant could participate in reductive amination or Wittig reactions to append pharmacophores targeting allosteric binding sites.

Future Directions and Research Gaps

Unexplored Synthetic Methods

Current literature lacks detailed protocols for large-scale production. Flow chemistry techniques, which enhance heat and mass transfer in exothermic reactions, could mitigate risks associated with traditional batch processes .

Biomedical Applications

The compound’s potential in PROTACs (proteolysis-targeting chimeras) remains untapped. Its ability to conjugate with E3 ligase ligands via the formyl group could facilitate the development of targeted protein degraders.

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